Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

SGC0946 histone methyltransferase panel
selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SGC0946

Cat. No.: S543086

Selectivity Profile of SGC0946

CAS No.: 1561178-17-3

The table below summarizes the key selectivity data for SGC0946 against a panel of epigenetic targets:

Data
Selectivity Assay Target Panel Result
Source
Radioactive Panel of 12 other Protein Inactive against all 12 [1]
enzyme assay [1] Methyltransferases (PMTs) and PMTs and DNMT1 [1]
DNMT1 [1]
Radioactive Various other Histone Over 100-fold selective for [2]
enzyme assay [2] Methyltransferases (HMTS) DOTLL over other HMTs [2]
Binding assay [3] 29 receptors from the Ricerca No notable activity [3]
selectivity panel against any of the 29

receptors [3]

This data consistently demonstrates that SGC0946 is a highly specific inhibitor for DOT1L with a clean off-

target profile, making it an excellent tool for epigenetic research.
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Cellular Potency and Mechanism of Action

SGC0946 achieves its effects by potently inhibiting DOT1L enzymatic activity, which directly reduces the
levels of histone H3 lysine 79 methylation (H3K79me2) in cells.

. PMID /
Cell Line Assay Readout Cellular ICso
Source
A431 cells Reduction of H3K79 2.6 nM [1] [1]
dimethylation
MCF10A cells Reduction of H3K79 8.8 nM [1] [1]
dimethylation
Molm13 MLL Reduction of H3K79me2 Complete inhibition at 1 pM over 28114995 [1]

cells (Western Blot) 7 days [1]

The following diagram illustrates the mechanism of DOT1L and how SGC0946 exerts its inhibitory effect,

leading to anti-cancer activity in specific contexts like MLL-rearranged leukemia.
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Key Experimental Protocols

The primary data on SGC0946's potency and selectivity were generated using established biochemical and

cellular assays.

¢ Biochemical ICso Determination (Radioactive Filter Binding Assay) [4]:

o Enzyme: 0.25 nM DOTIL (residues 1-416).

o Substrates: The reaction uses nucleosomes and a mixture of 3H-labeled and unlabeled S-
adenosylmethionine (SAM), with both substrates present at their experimentally determined Km
concentrations to ensure assay balance.

o Procedure: The inhibitor is serially diluted and pre-incubated with the enzyme for 30 minutes.
The reaction is initiated by adding the substrate mix and allowed to proceed for 120 minutes
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before being quenched. The incorporation of tritiated methyl groups into the nucleosome
substrate is measured using a solid scintillation coating (flashplate) to quantify enzyme activity.

e Cellular Target Engagement (Western Blot) [1]:

o Cell Lines: Often used in MLL-rearranged leukemia cell lines (e.g., Molm13) or other lines like
A431.

o Procedure: Cells are treated with SGC0946 for several days (up to 7 days for full effect in
some lines). Cells are then lysed, and proteins are separated by gel electrophoresis,
transferred to a membrane, and probed with an antibody specific for the dimethylated form of
H3K79 (H3K79me?2). A decrease in the H3K79me2 signal demonstrates successful on-target
inhibition of DOT1L within the cell.

Comparison and Research Context

e Comparison with Analog EPZ004777: SGC0946 is a direct, more potent analog of the earlier
DOTLL inhibitor EPZ004777 [1]. It was developed to serve as a superior chemical probe for basic
research, offering higher potency to more clearly delineate the biological functions of DOTL1L [1] [2].

¢ Available Inactive Control: For controlled experiments, an inactive analog called SGC0649 is
available. This compound has significantly reduced potency against DOT1L (ICso = 390 nM) and
should be used as a negative control to help confirm that observed phenotypic effects are due to
specific DOTLL inhibition [3].

e Therapeutic Potential: The most prominent application of SGC0946 is in research of MLL-
rearranged leukemia, where it potently and selectively kills cells harboring the MLL translocation [1]
[2]. Recent combination studies also show that SGC0946 synergizes with the EZH2 inhibitor GSK343
in neuroblastoma models, indicating expanding research applications [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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